molecular formula C22H21FN2O4 B2862622 2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879588-38-2

2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2862622
CAS No.: 879588-38-2
M. Wt: 396.418
InChI Key: UPMLPUSYWOKUDQ-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and its analogs, are primarily involved in the synthesis of various heterocyclic compounds. Vydzhak and Panchishyn (2010) described the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, noting that these compounds provide a wide range of derivatives for further chemical study (Vydzhak & Panchishyn, 2010).

Application in Photophysics and Organic Electronics

In the field of photophysics and organic electronics, this chemical plays a role in the development of novel materials. For instance, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a derivative of this compound for application as an electron transport layer in polymer solar cells. They highlighted its high conductivity and electron mobility due to the electron-deficient nature of its backbone (Hu et al., 2015).

Contributions to Heterocyclic Chemistry

The compound's derivatives have been studied in heterocyclic chemistry for various applications. Hassaneen et al. (2003) synthesized polyfunctional fused heterocyclic compounds involving reactions with this compound, showcasing its versatility in creating complex heterocyclic structures (Hassaneen et al., 2003).

Use in Organic Light-Emitting Devices

In the development of organic light-emitting devices (OLEDs), derivatives of this compound have shown potential. Luo et al. (2015) designed and synthesized red-emissive D–π–A-structured fluorophores using a derivative of this compound, demonstrating its utility in the creation of standard-red OLEDs (Luo et al., 2015).

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-24(2)10-11-25-19(14-6-4-5-7-16(14)23)18-20(26)15-9-8-13(28-3)12-17(15)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMLPUSYWOKUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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